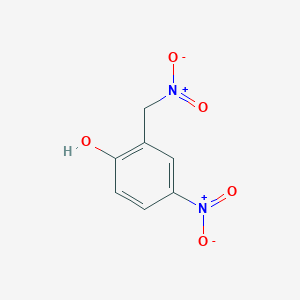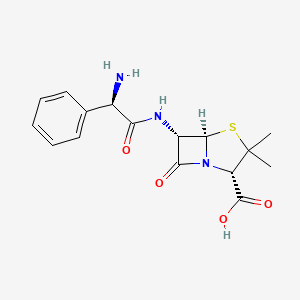
6-epi-Ampicillin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-epi-Ampicillin is a stereoisomer of Ampicillin, a broad-spectrum β-lactam antibiotic belonging to the penicillin group. It is characterized by the inversion of the configuration at the 6th position of the penicillin nucleus. This compound retains the antibacterial properties of Ampicillin but exhibits unique chemical and biological behaviors due to its stereochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-epi-Ampicillin can be synthesized through the hydrolysis of 6-epihetacillin. The process involves maintaining a pH of 7.0 and room temperature for 3-7 hours to achieve the best yield. During this conversion, the formation of a diketopiperazine was also observed .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale antibiotic production, such as fermentation and chemical synthesis, can be adapted for its synthesis. Optimization of reaction conditions and purification processes are crucial for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 6-epi-Ampicillin undergoes several types of chemical reactions, including hydrolysis, aminolysis, and intramolecular reactions. The hydrolysis of this compound is subject to acid and hydroxide-ion catalysis, and it also undergoes an unusual pH-independent reaction .
Common Reagents and Conditions:
Hydrolysis: Acidic, neutral, and alkaline aqueous solutions at 35°C and an ionic strength of 0.5 mol dm^-3 (KCl).
Major Products:
Hydrolysis: Degradation products depending on the pH and buffer conditions.
Aminolysis: Piperazine-2,5-dione derivative.
Aplicaciones Científicas De Investigación
6-epi-Ampicillin has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the stereochemical effects on the reactivity of β-lactam antibiotics.
Biology: Investigated for its antibacterial properties and interactions with bacterial cell wall synthesis.
Medicine: Potential use in developing new antibiotics with improved efficacy and reduced resistance.
Mecanismo De Acción
6-epi-Ampicillin exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, leading to weakened cell walls and eventual bacterial cell lysis . The unique stereochemistry of this compound may influence its binding affinity and specificity to PBPs.
Comparación Con Compuestos Similares
Ampicillin: The parent compound with similar antibacterial properties but different stereochemistry.
Amoxicillin: Another β-lactam antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Cephalosporins: A related class of β-lactam antibiotics with a different core structure but similar antibacterial activity
Uniqueness: 6-epi-Ampicillin’s uniqueness lies in its stereochemistry, which can affect its chemical reactivity, stability, and interactions with bacterial targets. This makes it a valuable compound for studying the effects of stereochemistry on antibiotic function and resistance.
Propiedades
Número CAS |
49841-95-4 |
|---|---|
Fórmula molecular |
C16H19N3O4S |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
(2S,5R,6S)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10+,11+,14-/m1/s1 |
Clave InChI |
AVKUERGKIZMTKX-YAMSLAJTSA-N |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester](/img/structure/B13416260.png)

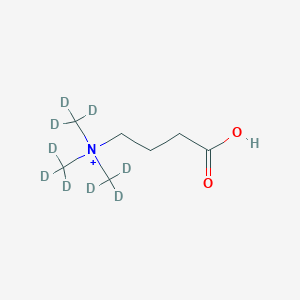
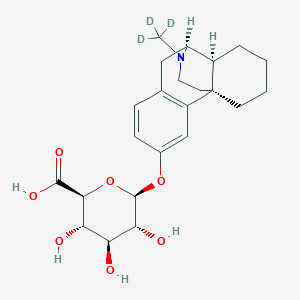

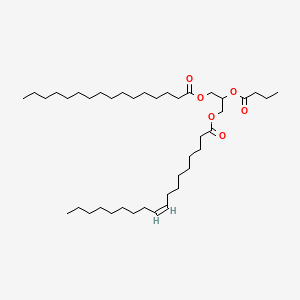
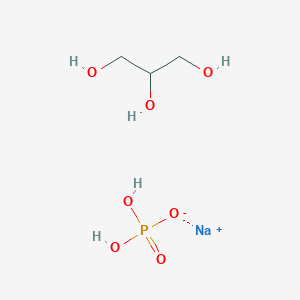
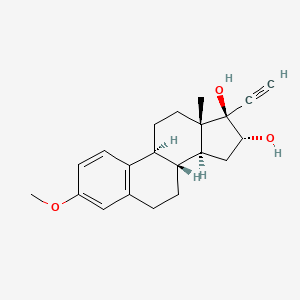




![[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13416327.png)
